InChI=1S/C5H9NO/c1-4(6-7)5-2-3-5/h5,7H,2-3H2,1H3
. This structure is available as a 2D Mol file or as a computed 3D SD file . Ethanone, 1-cyclopropyl-, oxime, also referred to as cyclopropylethan-1-one oxime, is an organic compound with the molecular formula and a molecular weight of approximately . This compound features a cyclopropyl group attached to an ethanone oxime structure, making it unique in its reactivity and stability compared to similar compounds. The compound is classified under oximes, which are derivatives of aldehydes and ketones formed by the reaction of hydroxylamine with the carbonyl group.
In industrial applications, continuous flow processes may be employed to enhance yield and purity by allowing precise control over reaction parameters such as temperature and reactant concentration.
The molecular structure of ethanone, 1-cyclopropyl-, oxime can be described in detail:
This structural arrangement contributes to the compound's unique properties and reactivity compared to other compounds without the cyclopropyl or oxime functionalities.
Ethanone, 1-cyclopropyl-, oxime undergoes various chemical reactions that are significant for its applications in organic synthesis:
The mechanism of action for ethanone, 1-cyclopropyl-, oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, influencing enzymatic activity and biochemical pathways. This property makes it valuable in biochemical research where it can serve as a probe for studying enzyme inhibition and other biochemical interactions .
Ethanone, 1-cyclopropyl-, oxime exhibits distinct physical and chemical properties that are crucial for its applications:
These properties make it suitable for use in synthetic chemistry and industrial applications where specific reactivity is required .
Ethanone, 1-cyclopropyl-, oxime has a wide array of applications across different fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1